哌啶-3-甲酰胺盐酸盐

描述

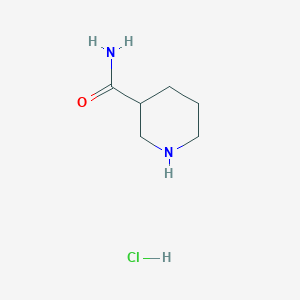

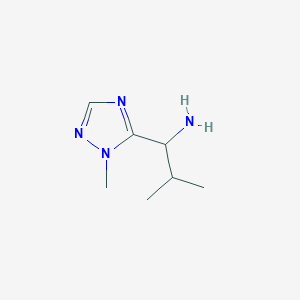

Piperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O . It has a molecular weight of 164.63 . It is used in the synthesis of various pharmaceuticals .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of Piperidine-3-carboxamide hydrochloride is represented by the InChI code: 1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H .Chemical Reactions Analysis

Piperidine acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical and Chemical Properties Analysis

Piperidine-3-carboxamide hydrochloride is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The melting point is 103-106 °C and the boiling point is approximately 237.61°C .科学研究应用

ALK 抑制剂的开发:哌啶甲酰胺衍生物已显示出作为间变性淋巴瘤激酶 (ALK) 抑制剂的潜力,而 ALK 是癌症治疗中的关键靶点。Bryan 等人 (2012) 的一项研究报告了发现一种新型 ALK 抑制剂,该抑制剂对相关激酶 IGF1R 具有选择性,这可能有利于癌症治疗 (Bryan 等人,2012)。

潜在抗精神病药:对杂环甲酰胺(包括哌啶-3-甲酰胺衍生物)的研究揭示了它们作为抗精神病药的潜力。Norman 等人 (1996) 研究了各种杂环甲酰胺,并鉴定了两种具有与已知抗精神病药相当的有效体内活性的衍生物 (Norman 等人,1996)。

抗 HIV-1 活性:Imamura 等人 (2006) 的一项研究发现了一种具有高强抗 HIV-1 活性的哌啶-4-甲酰胺衍生物。该化合物对使用 CCR5 的 HIV-1 临床分离株显示出强抑制作用,表明其在 HIV 治疗中的潜在用途 (Imamura 等人,2006)。

CGRP 受体抑制剂:化合物 (R)-N-(3-(7-甲基-1H-吲唑-5-基)-1-(4-(1-甲基哌啶-4-基)哌嗪-1-基)-1-氧代丙烷-2-基)-4-(2-氧代-1,2-二氢喹啉-3-基)哌啶-1-甲酰胺被报道为一种有效的降钙素基因相关肽 (CGRP) 受体拮抗剂。Cann 等人 (2012) 为该化合物开发了一种立体选择性和经济性的合成方法,该方法在治疗偏头痛等疾病中具有意义 (Cann 等人,2012)。

局部麻醉剂:哌啶甲酰胺,包括与哌啶-3-甲酰胺盐酸盐相关的哌啶甲酰胺,已用于局部麻醉剂的合成。Sahlberg (1987) 描述了使用哌啶-2-甲酰胺盐酸盐制备局部麻醉剂罗哌卡因 (Sahlberg,1987)。

HIV-1 逆转录酶抑制剂:Tang 等人 (2010) 研究了哌啶-4-基-氨基嘧啶作为 HIV-1 的非核苷逆转录酶抑制剂 (NNRTI)。他们发现了针对野生型 HIV-1 和耐药突变病毒的有效化合物,突出了这些化合物的治疗潜力 (Tang 等人,2010)。

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that Piperidine-3-carboxamide hydrochloride may have potential future applications in the pharmaceutical industry.

作用机制

Target of Action

Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been noted to interact with various targets, leading to a range of biological effects . For instance, some piperidine derivatives have been found to exhibit anticancer potential . They regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .

Biochemical Pathways

For instance, they have been found to regulate signaling pathways like NF-κB, PI3k/Akt, which are involved in cancer progression .

Pharmacokinetics

The compound’s physicochemical properties such as solubility and lipophilicity, which can influence its bioavailability, have been reported .

Result of Action

Piperidine derivatives have been found to exhibit a range of biological activities, including anticancer effects . They have been observed to have therapeutic potential against various types of cancers when used alone or in combination with other drugs .

Action Environment

It’s worth noting that the synthesis and reactions of piperidine derivatives can be influenced by various factors, including temperature and the presence of other reagents .

生化分析

Biochemical Properties

Piperidine-3-carboxamide hydrochloride, like other piperidine derivatives, is believed to interact with various enzymes, proteins, and other biomolecules . For instance, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These interactions can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Cellular Effects

Piperidine-3-carboxamide hydrochloride is expected to have significant effects on various types of cells and cellular processes. For instance, piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in prostate cancer cells, piperidine treatment has been found to inhibit PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .

Temporal Effects in Laboratory Settings

Piperidine derivatives have been found to express both antiaggregatory and antioxidant effects

Dosage Effects in Animal Models

One compound (AP163) containing a piperidine core displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats .

Metabolic Pathways

Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting they may interact with various enzymes or cofactors .

属性

IUPAC Name |

piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTXRLSQNMCHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696407 | |

| Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019852-04-0, 828300-58-9 | |

| Record name | 3-Piperidinecarboxamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019852-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)